2-furaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone
Overview
Description
2-Furaldehyde, also known as furfural, is an organic compound with the formula C4H3OCHO . It is a colorless liquid, although commercial samples are often brown . It has an aldehyde group attached to the 2-position of furan . It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts .
Synthesis Analysis
Furfural is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .Molecular Structure Analysis
The molecular structure of furfural consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen, with an aldehyde functional group attached at the 2-position .Chemical Reactions Analysis
Furfural can undergo a number of chemical reactions. For example, it can be hydrogenated to produce furfuryl alcohol . It can also undergo the Cannizzaro reaction to produce furoic acid, which is an important feedstock for organic synthesis .Physical And Chemical Properties Analysis
Furfural is a colorless liquid with an almond-like odor . It has a density of 1.1601 g/mL at 20 °C , a melting point of -37 °C, and a boiling point of 162 °C . It is soluble in water, with a solubility of 83 g/L .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-6-morpholin-4-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-2-11(20-5-1)9-16-17-12-8-13(15-10-14-12)18-3-6-19-7-4-18/h1-2,5,8-10H,3-4,6-7H2,(H,14,15,17)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLWZDLOGWBHJT-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NN=CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=NC(=C2)N/N=C/C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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